molecular formula C12H14N2O3 B1679322 2,5-Bis(aziridin-1-yl)-3-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione CAS No. 221635-42-3

2,5-Bis(aziridin-1-yl)-3-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione

Cat. No. B1679322
M. Wt: 234.25 g/mol
InChI Key: JKDLOGLNPDVUCX-UHFFFAOYSA-N
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Description

RH1 is a new bioreductive agent that is an excellent substrate for the two-electron reducing enzyme, NAD(P)H quinone oxidoreductase 1 (NQO1). In phase trials, RH1 was well tolerated with predictable and manageable toxicity. The MTD of 1430 μg/m(2)/day is the dose recommended for phase II trials. The biomarkers of DNA cross linking, DTD activity and NQO1 status have been validated and clinically developed.

Scientific Research Applications

Diels–Alder Reactions

This compound is involved in Diels–Alder reactions, which are key in organic synthesis. Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate reacts with furans to give aziridines through Diels–Alder cycloaddition reactions. This process is significant for the synthesis of various organic compounds, including dihydrofuranols and 1-azabicyclo[4.1.0]hept-3-ene-2,5-diols (Alves et al., 2001).

Synthesis of Functionalized Compounds

2,5-Bis(aziridin-1-yl)-3-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione is used to synthesize highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives. These derivatives exhibit a broad spectrum of biological activities and are related to various bioactive compounds (Shaabani et al., 2009).

Application in Supercapacitors

In the field of materials science, this compound has been utilized in the development of supercapacitors. A study demonstrates the use of 2,5-bis((2-(1H-indol-3-yl)ethyl)amino)cyclohexa 2,5-diene-1,4-dione (HBU) mixed with activated carbon to enhance the electrochemical specific capacitance of supercapacitor electrodes (Won et al., 2015).

Microbial Biotransformation

This compound has been involved in the study of microbial transformation by Aspergillus niger, leading to the production of new metabolites with potent antioxidant activities (Mohammad et al., 2018).

Electron Transport Layer in Polymer Solar Cells

It serves as a crucial component in the synthesis of n-type conjugated polyelectrolytes used as electron transport layers in inverted polymer solar cells. These applications are critical for improving power conversion efficiency in solar cell technology (Hu et al., 2015).

Phytotoxic Potential in Agricultural Chemistry

The compound has been studied for its phytotoxic potential, particularly in the context of secondary metabolites from endophytic fungi. This research is important for understanding the impact of these compounds on plant growth and development (García-Méndez et al., 2016).

Antifungal Activity

Research has also focused on synthesizing derivatives of this compound for evaluating their antifungal activity against various Candida and Aspergillus species. This is vital for developing new antifungal agents (Ryu & Lee, 2006).

properties

IUPAC Name

2,5-bis(aziridin-1-yl)-3-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-9(13-2-3-13)12(17)8(6-15)10(11(7)16)14-4-5-14/h15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDLOGLNPDVUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)N2CC2)CO)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140346
Record name 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-

CAS RN

221635-42-3
Record name 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221635-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RH-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221635423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RH-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04090
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RH-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ5CEP760Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Gupta, AK Singh - 2020 - researchgate.net
NQO1 is already evaluated for its high-level expression in numerous human cancers as compared with normal tissues. RH1 acts as an indigenous prodrug toNQO1. Inour …
Number of citations: 4 www.researchgate.net

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